ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a bromine atom, and an ethoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and the introduction of the bromine atom. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[(4-ethoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-{[(5-bromo-2-thienyl)methylene]amino}benzoate
- Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
Molecular Formula |
C20H18BrNO4S2 |
---|---|
Molecular Weight |
480.4g/mol |
IUPAC Name |
ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO4S2/c1-3-25-13-7-5-12(6-8-13)22-19-17(20(24)26-4-2)18(23)15(28-19)11-14-9-10-16(21)27-14/h5-11,23H,3-4H2,1-2H3/b15-11-,22-19? |
InChI Key |
MODHNPGGTMFARD-WLGQYLEDSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(S3)Br)S2)O)C(=O)OCC |
Origin of Product |
United States |
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